molecular formula C20H19Br3N4O4 B15019657 N'-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

N'-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide

Cat. No.: B15019657
M. Wt: 619.1 g/mol
InChI Key: UFDGTPBLZJVAHV-BHGWPJFGSA-N
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Description

N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a nitrophenyl group, and a tribromophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: The initial step involves the reaction of 2-(2,4,6-tribromophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 5-nitro-2-(piperidin-1-yl)benzaldehyde under acidic conditions to form the final product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atoms in the tribromophenoxy moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the nitrophenyl and piperidine moieties.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is not well-documented. based on its structure, it is likely to interact with biological targets through multiple pathways:

    Molecular Targets: The nitrophenyl group may interact with enzymes or receptors involved in oxidative stress or inflammation.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]carbonohydrazonic diamide: Similar structure but lacks the tribromophenoxy moiety.

    N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]hydrazinecarboximidamide: Similar structure but lacks the tribromophenoxy moiety.

Uniqueness

N’-[(E)-[5-Nitro-2-(piperidin-1-YL)phenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is unique due to the presence of the tribromophenoxy group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H19Br3N4O4

Molecular Weight

619.1 g/mol

IUPAC Name

N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C20H19Br3N4O4/c21-14-9-16(22)20(17(23)10-14)31-12-19(28)25-24-11-13-8-15(27(29)30)4-5-18(13)26-6-2-1-3-7-26/h4-5,8-11H,1-3,6-7,12H2,(H,25,28)/b24-11+

InChI Key

UFDGTPBLZJVAHV-BHGWPJFGSA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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